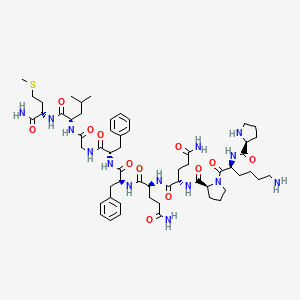
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
説明
The compound "N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide" is a chemical entity that appears to be related to a class of compounds that exhibit affinity for certain receptor subtypes, such as dopamine and serotonin receptors. These compounds are synthesized with various substituents to explore their pharmacological activities and potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves the formation of benzamide moieties on N-alkyl chains, as seen in the synthesis of o-methoxyphenylpiperazines . Additionally, the synthesis of N-methylpiperazine derivatives has been achieved through reactions with different chlorobenzoyl chlorides and subsequent reactions with various amines . These synthetic routes provide a framework for the potential synthesis of "N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and NOESY, as well as theoretical calculations at different levels of theory . These methods can be applied to determine the structure of "N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide" and to understand its tautomeric forms and stability.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various reactions, such as cyclocondensation , O-alkylation , and reactions with isothiocyanates . These reactions can lead to the formation of different heterocyclic structures, which may have significant biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, crystalline structure, and antioxidant activity, can be determined using experimental techniques like X-ray diffraction and DFT calculations . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compound.
科学的研究の応用
Synthesis of New Amides
Researchers have synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which is a key intermediate in the synthesis of antileukemic agents like imatinib and its isomers. These compounds are significant in cancer research, particularly for leukemia treatment (Koroleva et al., 2011).
Capillary Electrophoresis
In another study, nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances was developed. This method is crucial for quality control in drug manufacturing, ensuring the purity and effectiveness of the compounds (Ye et al., 2012).
Antineoplastic Applications
The compound MGCD0103, a histone deacetylase (HDAC) inhibitor, is designed to selectively inhibit HDACs and has shown promise as an anticancer drug. It induces cancer cell apoptosis and is effective against various cancer cell lines. Its effectiveness in blocking cancer cell proliferation highlights its potential in cancer therapy (Zhou et al., 2008).
Novel Derivatives Synthesis
The synthesis of novel benzamide derivatives related to tyrosine kinase inhibitors like imatinib is also an area of research. These new compounds could potentially be used in the development of new cancer treatments (Terentjeva et al., 2016).
Assay Method Development
A study on the development of an assay-indicating method for imatinib in bulk and capsule form by liquid chromatography is significant for pharmaceutical analysis and quality control (Sahoo et al., 2015).
Synthesis of Nilotinib
Research on the synthesis of nilotinib, an antitumor agent, involves several steps, including reactions with guanidine. Understanding its synthesis is crucial for developing this medication for cancer treatment (Wang Cong-zhan, 2009).
Safety And Hazards
No information was found on the safety and hazards associated with this compound.
将来の方向性
As there’s no available data on this compound, it’s hard to predict future directions for its research.
特性
IUPAC Name |
N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIAMJOBVYWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121965 | |
| Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide | |
CAS RN |
581076-65-5 | |
| Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)







![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)


